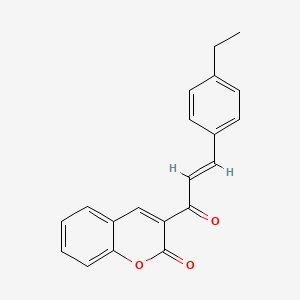
(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The web search results did not provide specific information on the synthesis of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Molecular Structure Analysis
The web search results did not provide specific information on the molecular structure of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Chemical Reactions Analysis
The web search results did not provide specific information on the chemical reactions of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Physical And Chemical Properties Analysis
The web search results did not provide specific information on the physical and chemical properties of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
- Antioxidant Properties : Derivatives of (E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one demonstrate significant antioxidant activity, particularly against the DPPH radical, confirming their potential as direct antioxidants (Shatokhin et al., 2021).
Bioimaging Applications
- Fluorescent Probing for Zn²⁺ : Some derivatives, specifically those involving coumarin and terpyridine, have been used as fluorescent probes for Zn²⁺ in bioimaging. They exhibit high selectivity and sensitivity, changing emission colors upon interaction with Zn²⁺ (Tan et al., 2014).
Anticancer Activity
- Anticancer Potential : Certain coumarin-based chalcone derivatives of this compound have shown promise in anticancer activity, particularly against breast cancer and cervical cancer cell lines (Suwito et al., 2018).
Chemical Sensing
- SO2 Derivative Sensing : Some derivatives are effective as turn-on fluorescent probes for sensing SO2 derivatives, showing high selectivity and sensitivity (Gómez et al., 2018).
Antimicrobial Activity
- Antimicrobial Properties : Enaminone-based heterocyclic compounds synthesized from this compound have demonstrated significant antimicrobial activity (Azab et al., 2016).
Antimalarial Activity
- Antimalarial Agents : Novel 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones derived from this compound have shown potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains (Patel et al., 2012).
Eigenschaften
IUPAC Name |
3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-14-7-9-15(10-8-14)11-12-18(21)17-13-16-5-3-4-6-19(16)23-20(17)22/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMATMHUXBVAHD-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

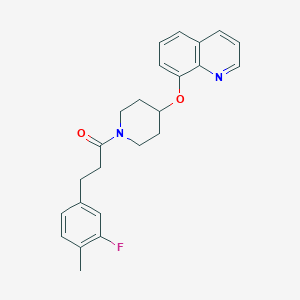
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
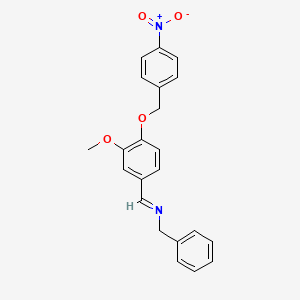
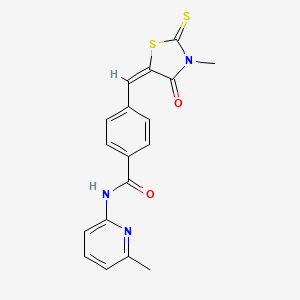
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
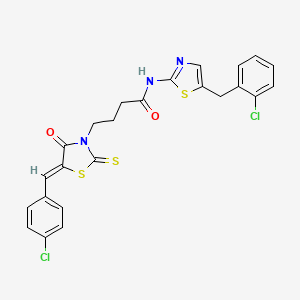
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
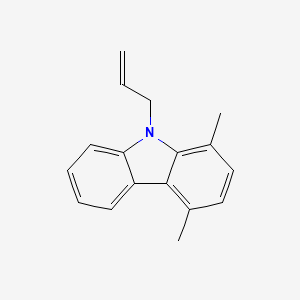
methanone](/img/structure/B2405746.png)
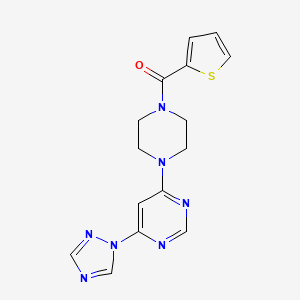
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)